molecular formula C26H30N2O6S B4020371 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide

Cat. No. B4020371
M. Wt: 498.6 g/mol
InChI Key: VAMVWHVGNMDXRB-UHFFFAOYSA-N
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Description

This compound is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an aromatic ring and showing significant biological activity. The specific compound , due to its structural complexity, is likely involved in various chemical and biological interactions.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the protection of amino groups, alkylation, and the use of specific reagents for the synthesis of monomeric building blocks. For instance, Wagner and Pfleiderer (1997) described the use of the (2-dansylethoxy)carbonyl group for the protection of aglycone residues in nucleotide synthesis, highlighting the complexity and specificity of synthesizing sulfonamide derivatives (Wagner & Pfleiderer, 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by their sulfonate and carboxylate groups, contributing to their functionality and reactivity. Ma et al. (2008) reported on the structure and properties of novel flexible multidentate ligands, emphasizing the role of molecular structure in determining the compounds' physical and chemical properties (Ma et al., 2008).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclopropanation, as detailed by Midura and Mikołajczyk (2002), who explored the synthesis of enantiomerically pure 2-amino-3-phenyl-1-cyclopropane-phosphonic acid, a constrained analog of phaclofen (Midura & Mikołajczyk, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The study by Nikonov et al. (2021) on a related sulfonamide compound provides insights into how structural elements influence these physical properties (Nikonov et al., 2021).

Chemical Properties Analysis

The reactivity and stability of sulfonamide compounds are influenced by their chemical structure. For example, the presence of sulfonyl and carboxylate groups can affect the compound's reactivity towards nucleophiles and electrophiles, as well as its stability under various chemical conditions. The work by Golub and Becker (2015) on the anodic methoxylation of piperidine derivatives highlights the impact of N-acyl and N-sulfonyl groups on chemical reactivity and stability (Golub & Becker, 2015).

properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-4-34-22-12-10-21(11-13-22)28(19-26(29)27-17-16-20-8-6-5-7-9-20)35(30,31)23-14-15-24(32-2)25(18-23)33-3/h5-15,18H,4,16-17,19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMVWHVGNMDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
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N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide

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